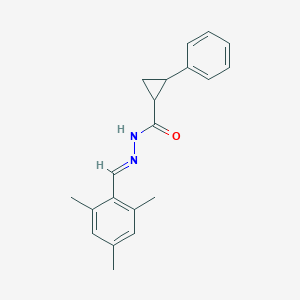![molecular formula C19H21IN2O B5755208 N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5755208.png)
N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of energy homeostasis in cells, and its activation has been shown to have beneficial effects in a variety of disease states, including metabolic disorders, cancer, and cardiovascular disease.
Mecanismo De Acción
N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea activates AMPK by binding to the γ subunit of the enzyme, causing a conformational change that results in activation of the kinase domain. This activation leads to phosphorylation of downstream targets that regulate cellular metabolism, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
Activation of AMPK by N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to have a variety of biochemical and physiological effects. In metabolic disorders, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to increase glucose uptake and insulin sensitivity, reduce liver fat accumulation, and improve mitochondrial function. In cancer, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to inhibit cell growth and induce apoptosis in cancer cells, and to enhance the efficacy of chemotherapy. In cardiovascular disease, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to reduce inflammation and improve cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has several advantages for lab experiments, including its specificity for AMPK activation, its ability to cross the blood-brain barrier, and its stability in vivo. However, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea also has limitations, including its complexity of synthesis, its potential for off-target effects, and its lack of clinical data.
Direcciones Futuras
For research on N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea include further studies on its mechanism of action, identification of new targets of AMPK activation, and development of more potent and selective activators of AMPK. Additionally, clinical trials are needed to determine the safety and efficacy of N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea in humans, and to investigate its potential as a therapeutic agent for metabolic disorders, cancer, and cardiovascular disease.
Métodos De Síntesis
The synthesis of N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea involves a multistep process that begins with the reaction of 4-iodoaniline with 1-(3-isopropenylphenyl)ethanone to form an intermediate product. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea. The synthesis of N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Aplicaciones Científicas De Investigación
N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been extensively studied in preclinical models of disease, and its activation of AMPK has been shown to have beneficial effects in a variety of disease states. In metabolic disorders, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to improve glucose uptake and insulin sensitivity, reduce liver fat accumulation, and improve mitochondrial function. In cancer, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to inhibit cell growth and induce apoptosis in cancer cells, and to enhance the efficacy of chemotherapy. In cardiovascular disease, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to reduce inflammation and improve cardiac function.
Propiedades
IUPAC Name |
1-(4-iodophenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21IN2O/c1-13(2)14-6-5-7-15(12-14)19(3,4)22-18(23)21-17-10-8-16(20)9-11-17/h5-12H,1H2,2-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKOLALADHXTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5755129.png)
![2-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755137.png)
![1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5755140.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5755147.png)
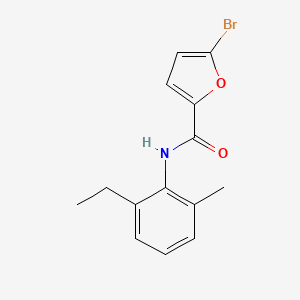
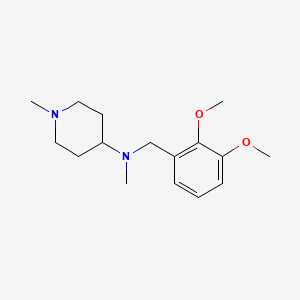
![N,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755161.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5755173.png)
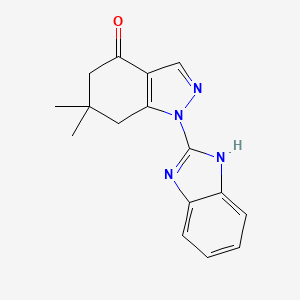
![(4-{[2-(ethylamino)pyrimidin-5-yl]methyl}piperazin-1-yl)acetic acid](/img/structure/B5755191.png)
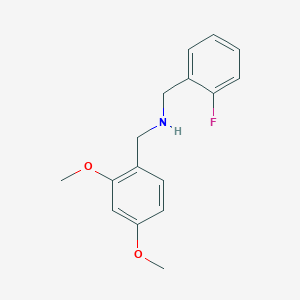
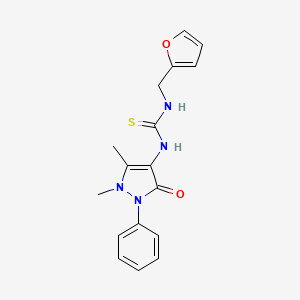
![2-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5755206.png)
